3-Phenylcyclobutane-1-sulfonyl chloride
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Overview
Description
3-Phenylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a cyclobutane ring, which is further bonded to a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives using reagents such as hydrogen peroxide and thionyl chloride. The reaction typically involves the conversion of a thiol to the corresponding sulfonyl chloride through oxidative chlorination . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to achieve the same transformation .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often employs continuous flow protocols to enhance efficiency and yield. For instance, the use of 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination has been explored for the synthesis of sulfonyl chlorides from disulfides and thiols .
Chemical Reactions Analysis
Types of Reactions
3-Phenylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonyl thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions to achieve substitution reactions.
Oxidative Chlorination: Reagents like hydrogen peroxide and thionyl chloride, or N-chlorosuccinimide and hydrochloric acid, are employed for the oxidative conversion of thiols to sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
3-Phenylcyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties.
Mechanism of Action
The mechanism of action of 3-Phenylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride derivative, commonly used in organic synthesis for similar purposes.
Mesyl Chloride (Methanesulfonyl Chloride): A simpler sulfonyl chloride, also widely used in organic synthesis.
Uniqueness
3-Phenylcyclobutane-1-sulfonyl chloride is unique due to the presence of the cyclobutane ring and phenyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides like tosyl chloride and mesyl chloride. These structural features can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
3-phenylcyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTUKYYILZUSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935090-80-4 |
Source
|
Record name | 3-phenylcyclobutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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